molecular formula C16H14N4O2 B2940613 4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1788769-59-4

4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2940613
CAS No.: 1788769-59-4
M. Wt: 294.314
InChI Key: MWGOLXYPDKDJGP-UHFFFAOYSA-N
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Description

4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound with the CAS Registry Number 1788769-59-4 . Its molecular formula is C16H14N4O2, and it has a molecular weight of 294.31 g/mol . The compound is a solid and is offered for research purposes. Computational analysis of its physicochemical properties indicates a topological polar surface area of approximately 65.9 Ų . This compound is part of a broader class of 1,2,4-triazole derivatives, which are heterocyclic compounds of significant interest in medicinal and agrochemical research due to their diverse biological activities and presence in various pharmacologically active molecules . Researchers can utilize this compound as a key intermediate or building block (synthon) in organic synthesis and drug discovery efforts, particularly for the development of new nitrogen-containing heterocycles. This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-methyl-2-phenacyl-5-pyridin-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-19-15(13-9-5-6-10-17-13)18-20(16(19)22)11-14(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOLXYPDKDJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of hydrazine with a suitable diketone derivative, followed by cyclization under acidic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, and the pyridine ring can be attached using a cross-coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference ID
4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one Pyridin-2-yl, phenylethyl ~309.33 Not specified -
1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one Chlorohydroxyphenyl, trifluoromethylphenyl - Gαq-RGS2 activation
3-(6-methylpyridin-3-yl)-4-[(thiophen-2-yl)methylene amino]-1H-1,2,4-triazol-5(4H)-thio-one Thiophene, methylpyridine, thione - Neuraminidase inhibition (42.19% at 40 mg/mL)
4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one Fluorophenyl, methoxybenzyl - Analgesic/antiparasitic potential
4-[2-(4-methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one monohydrate Methoxyphenylethyl, thiophenemethyl - Crystallinity study

Biological Activity

4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound's structure features a triazole ring, which is known for its stability and bioactivity.

Table 1: Crystallographic Data

ParameterValue
Molecular FormulaC17H12N4O3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.2911(15)
b (Å)17.525(3)
c (Å)8.5586(15)
β (°)109.358(7)
Volume (ų)1314.8(4)

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.

Antiproliferative Activity

In vitro studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative activity against several cancer cell lines. For instance, derivatives of this compound have shown IC50 values in the micromolar range against human cervical carcinoma (HeLa) and murine leukemia cells (L1210).

Table 2: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHeLa9.6 ± 0.7
Compound BL121041 ± 3
Compound CCEM25 ± 2

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of key signaling pathways associated with cell growth and apoptosis. The triazole ring plays a crucial role in enhancing biological activity due to its ability to form hydrogen bonds and interact with biological targets.

Case Studies

Recent research has focused on the structure–activity relationship (SAR) of triazole derivatives, indicating that modifications at specific positions can significantly enhance their potency against cancer cells. For example, studies have shown that introducing various substituents on the pyridine ring can lead to improved inhibition of cell proliferation.

Case Study: Triazole Derivatives in Cancer Treatment

A study evaluated a series of triazole derivatives for their anticancer properties. The results indicated that certain modifications led to compounds with enhanced selectivity and potency against cancer cell lines while exhibiting minimal cytotoxicity towards normal cells.

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